molecular formula C18H13Br2NO2 B1275252 1,5-bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid CAS No. 131721-50-1

1,5-bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No. B1275252
M. Wt: 435.1 g/mol
InChI Key: NLBFIICBXBRJMW-UHFFFAOYSA-N
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Description

1,5-Bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid, commonly referred to as BPMPCA, is an organic compound with a variety of applications in the scientific research field. BPMPCA is a synthetic compound that is used in a variety of laboratory experiments, including synthesis and mechanism of action studies. BPMPCA is a relatively new compound, and as such, there is still much to learn about its properties and potential applications.

Scientific Research Applications

Catalytic Activity

1,5-bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid and its derivatives have been investigated for their potential as catalysts in various chemical reactions. For instance, a bis(oxazolinyl)pyrrole derivative was synthesized and found to be a highly active palladium catalyst for Suzuki-type C−C coupling reactions, demonstrating the compound's utility in facilitating bond-forming processes between different organic groups (Mazet & Gade, 2001).

Polymer Synthesis

Research has also explored the use of pyrrole derivatives in the synthesis of new polymeric materials. For example, novel poly(ester-imide)s were synthesized using diacid monomers derived from pyrrole, showing enhanced thermal stability and solubility, which could have implications for the development of high-performance polymers (Kamel, Mutar, & Khlewee, 2019).

Luminescent Materials

The incorporation of pyrrole units into polymer chains has been found to result in highly luminescent materials. Such polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit strong fluorescence and high quantum yields, making them potential candidates for applications in optoelectronic devices and sensors (Zhang & Tieke, 2008).

Coordination Polymers

Derivatives of 1,5-bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid have been utilized in the construction of coordination polymers. These structures exhibit diverse arrangements and properties, such as chirality and luminescence, which could be leveraged in catalysis, material science, and molecular recognition (Cheng et al., 2017).

properties

IUPAC Name

1,5-bis(4-bromophenyl)-2-methylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br2NO2/c1-11-16(18(22)23)10-17(12-2-4-13(19)5-3-12)21(11)15-8-6-14(20)7-9-15/h2-10H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBFIICBXBRJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

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